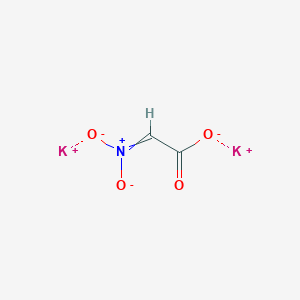
2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Übersicht
Beschreibung
The compound 2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a chemical entity that can be inferred to have potential applications in organic synthesis, given its functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their reactivity, which can be extrapolated to understand the properties and potential reactions of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide.
Synthesis Analysis
The synthesis of related aryl bromide compounds typically involves halogenation reactions or coupling reactions. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is achieved through the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid in the presence of hydrogen peroxide, yielding an 80% yield after recrystallization . This suggests that similar conditions could potentially be used for synthesizing 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide often features a bismuth atom with distorted trigonal-bipyramidal coordination, as seen in the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) . The presence of methoxy and bromo substituents influences the molecular geometry and could affect the reactivity of the compound.
Chemical Reactions Analysis
Compounds with methoxy and bromo substituents can undergo various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH affords the corresponding arylphenols . This indicates that 2-Methoxy-5-(trifluoromethoxy)benzyl bromide could potentially participate in similar reactions, such as demethylation or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide can be deduced from related compounds. Aryl bromides typically have significant molecular weights and are relatively stable under standard conditions. The presence of a trifluoromethoxy group could increase the compound's electronegativity and influence its boiling point and solubility . The methoxy group could also affect the compound's solubility in organic solvents .
Wissenschaftliche Forschungsanwendungen
Trifluoromethoxylation and Nucleophilic Substitution
The trifluoromethoxy group's ability to engage in nucleophilic substitution reactions, particularly in the context of activating bromides such as benzyl bromide for aliphatic trifluoromethyl ether formation, showcases its utility in synthetic chemistry. This process, facilitated by specific reagents under microwave irradiation, exemplifies the compound's role in introducing trifluoromethoxy functionalities into various substrates (Marrec et al., 2010).
Aryne Route to Naphthalenes
The generation and in situ trapping of aryne intermediates from compounds like 1-bromo-2-(trifluoromethoxy)benzene illustrate the compound's versatility in synthetic routes leading to naphthalene derivatives. This approach highlights its potential in constructing complex aromatic systems, contributing significantly to the development of new materials and molecules (Schlosser & Castagnetti, 2001).
Synthesis and Oxidative Addition Reactions
The compound's reactivity towards oxidative addition reactions, as demonstrated in the synthesis of specific antimony derivatives, underscores its role in the preparation of metal-organic frameworks and complexes. These compounds have implications in catalysis, material science, and potentially in pharmaceuticals (Sharutin & Sharutina, 2020).
Composite Material Preparation
Incorporating the compound into composite materials, such as the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites, demonstrates its utility in enhancing the properties of materials. Such composites find applications in electronics, photonics, and as advanced coatings, reflecting the compound's contribution to material science and engineering (Kubo et al., 2005).
Nucleophilic Trifluoromethylation
The compound's involvement in nucleophilic trifluoromethylation reactions, especially in ionic liquids, offers a greener alternative to traditional solvents. This application is critical in developing environmentally friendly synthetic methodologies, aligning with the principles of green chemistry (Kim & Shreeve, 2004).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that benzylic bromides, such as this compound, often target nucleophilic sites in biological molecules due to their electrophilic nature .
Mode of Action
Benzylic bromides are known to react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Methoxy-5-(trifluoromethoxy)benzyl bromide may interact with its targets through a similar mechanism.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHYZUINFUNPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395550 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |
CAS RN |
478484-53-6 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478484-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307927.png)

![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)
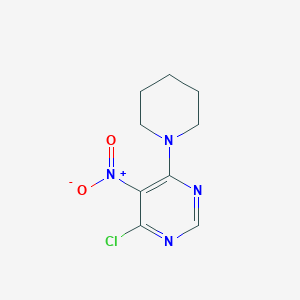
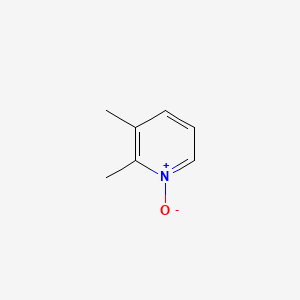
![1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B1307942.png)
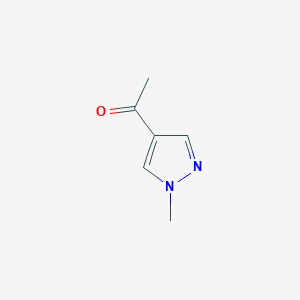
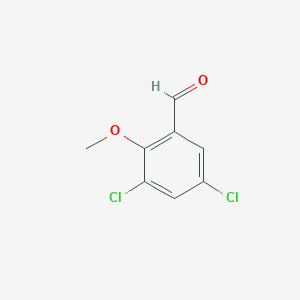
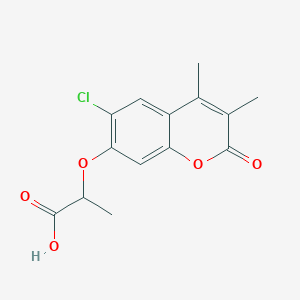
![(E)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one](/img/structure/B1307958.png)
![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)


